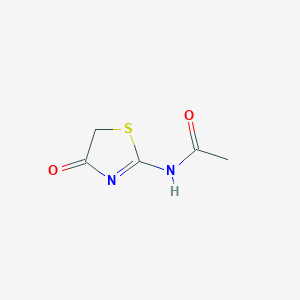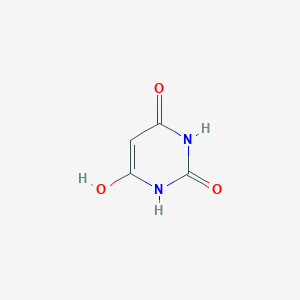
N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide” is a versatile chemical compound utilized in various scientific research fields due to its unique properties. Its applications range from pharmaceutical development to material synthesis. It has a molecular formula of C5H6N2O2S .
Synthesis Analysis
The synthesis of this compound involves the reaction of pseudothiohydanthoin with acetic anhydride in pyridine at 115°C . The reaction is stirred for 1 hour and allowed to cool. The resulting precipitate is collected by filtration to provide the title compound as a brown solid .Molecular Structure Analysis
The molecular structure of “N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows bands at 1732 (HO–C=O), 1693 (C=O), 1556 (C=C), 1583 (C=N), 1014 (C-S), 1096 (C–N) . The 1H NMR spectrum shows δ(ppm)= 0.99–1.01 (t, 3H, CH2–CH3), 1.19–1.22 (d, 3H, CH3) 1.52–1.60 (m, 2H, CH2), 1.81–1.92 (m, 1H, CH), 4.43–4.45 (d, 1H, CH) .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide” can be inferred from its spectroscopic data. The compound appears as a brown solid . Its IR and NMR spectra provide information about its functional groups and atomic connectivity .Applications De Recherche Scientifique
Diastereoselective Synthesis
- Application Summary: This compound is used in the diastereoselective synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile compounds . These compounds are obtained from the reaction of isatin and 2-(4-oxo-4,5-dihydrothiazol-2-yl) acetonitrile .
- Methods of Application: The synthesis involves a classical Knoevenagel condensation . The percentage of the (Z) isomer was very low (4%) and was determined by NMR .
- Results: The result was investigated computationally, calculations were performed and optimizations were carried out the density functional theory (DFT) with the Basis set M062X \ 6-31G * .
Synthesis of Thieno[3,2-c]quinoline Derivatives
- Application Summary: This compound is used in the synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives . These derivatives are potential kinase inhibitors .
- Methods of Application: The synthesis involves a tandem nucleophilic aromatic substitution/cyclization reaction . The versatile intermediate 2-carboxylic acid was used as a suitable precursor to access the functionalization of the C-ring .
- Results: The synthesis was efficient and high yielding, carried out in six steps without any chromatographic purification .
Antimicrobial Evaluation
- Application Summary: This compound is used in the synthesis of novel pyrazole incorporating thiazol-4-one/thiophene derivatives, which are dual DNA gyrase and DHFR inhibitors against MDR pathogens .
- Methods of Application: The synthesis involves a hybridization approach . The most active derivatives were evaluated for their inhibitory activities against DNA gyrase and DHFR enzymes .
- Results: The derivatives were significantly active against the tested pathogens, with compound 7b as the most active derivative (MIC values range from 0.22 to 0.25 μg/mL) . These derivatives also displayed significant antibiofilm potential .
Synthesis of Thiazole Derivatives
- Application Summary: This compound is used in the synthesis of various thiazole derivatives, which have diverse biological activities .
- Methods of Application: The synthesis involves various chemical reactions . The resulting thiazole derivatives are then evaluated for their biological activities .
- Results: Thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Inhibitor of DNA Gyrase and DHFR Enzymes
- Application Summary: This compound is used in the synthesis of novel pyrazole incorporating thiazol-4-one/thiophene derivatives, which are dual DNA gyrase and DHFR inhibitors against MDR pathogens .
- Methods of Application: The synthesis involves a hybridization approach . The most active derivatives were evaluated for their inhibitory activities against DNA gyrase and DHFR enzymes .
- Results: The derivatives were significantly active against the tested pathogens, with compound 7b as the most active derivative (MIC values range from 0.22 to 0.25 μg/mL) . These derivatives also displayed significant antibiofilm potential .
Synthesis of Diverse Biological Active Compounds
- Application Summary: This compound is used in the synthesis of various thiazole derivatives, which have diverse biological activities .
- Methods of Application: The synthesis involves various chemical reactions . The resulting thiazole derivatives are then evaluated for their biological activities .
- Results: Thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Propriétés
IUPAC Name |
N-(4-oxo-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-3(8)6-5-7-4(9)2-10-5/h2H2,1H3,(H,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZDYCXOHDYRHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337188 |
Source


|
| Record name | N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide | |
CAS RN |
37641-15-9 |
Source


|
| Record name | N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)

